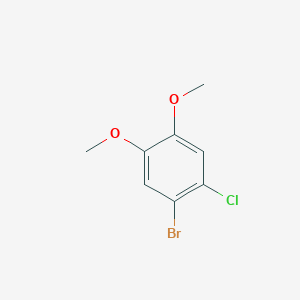![molecular formula C12H14ClNO2 B1523140 4-[4-(Chloromethyl)benzoyl]morpholine CAS No. 896871-84-4](/img/structure/B1523140.png)
4-[4-(Chloromethyl)benzoyl]morpholine
Vue d'ensemble
Description
“4-[4-(Chloromethyl)benzoyl]morpholine” is a chemical compound used in scientific research, including organic synthesis, drug discovery, and material science. It has a CAS Number of 896871-84-4 .
Molecular Structure Analysis
The molecular formula of “4-[4-(Chloromethyl)benzoyl]morpholine” is C12H14ClNO2 . Its molecular weight is 239.7 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Ionic Liquids
A study by Pernak et al. (2011) explored the synthesis of 4-benzyl-4-methylmorpholinium salts, producing morpholinium ionic liquids. These ionic liquids showed moderate or low toxicity and potential as biomass solvents.
Development of New Compounds
Terada (1966) detailed the synthesis of 2-benzyl-2-phenyl-3-chloromethyl-trimethylene oxide, highlighting the versatile chemical reactions involving morpholine derivatives. This process involved heating with morpholine to produce new morpholine derivatives (Terada, 1966).
Photoinitiator Synthesis
Jian et al. (2016) synthesized and characterized 4-Benzoylbenzyl-3-morpholinopropanoate as a one-component photoinitiator of Type II. This compound facilitated the polymerization of acrylates and had its kinetics studied via real-time near-IR spectroscopy (Jian et al., 2016).
Pharmaceutical and Biological Research
Anti-proliferative Activity
A study by Al‐Ghorbani et al. (2017) synthesized novel 4-benzyl-morpholine-2-carboxylic acid derivatives and evaluated their anti-proliferative activity against various types of neoplastic cells. The study found significant anti-mitogenic activity in some derivatives (Al‐Ghorbani et al., 2017).
Antimicrobial Activity
Patharia et al. (2020) reported the synthesis of fluorinated Morpholine containing benzamide derivatives, which exhibited potent antifungal and antibacterial activity. This study underscores the potential of morpholine derivatives in antimicrobial applications (Patharia et al., 2020).
Dopamine D4 Receptor Ligands
Audouze et al. (2004) synthesized a new series of 2,4-disubstituted morpholines and 1,4-oxazepanes, targeting the dopamine D4 receptor. This research contributes to the development of potential antipsychotics (Audouze et al., 2004).
Materials Science and Chemistry
Photopolymerization Resist Systems
Kojima et al. (1998) synthesized a water-soluble photoinitiator, MBS, derived from morpholine, for environmentally friendly and water-soluble resist systems. This development is crucial for applications in materials science and environmental sustainability (Kojima et al., 1998).
Coordination Chemistry
Déchamps-Olivier et al. (1996) synthesized a series of N-morpholine or N,N-diethyl, N'-substituted benzoyl thioureas, showing the potential of morpholine in coordination chemistry with nickel and cobalt (Déchamps-Olivier et al., 1996).
Propriétés
IUPAC Name |
[4-(chloromethyl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSJBFLZETVSQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Chloromethyl)benzoyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



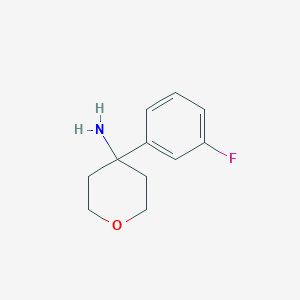
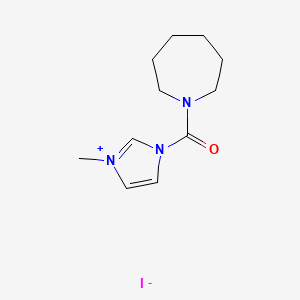
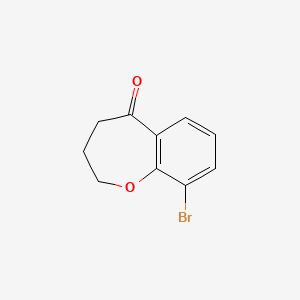
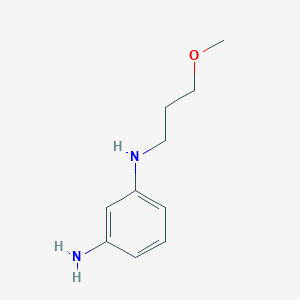
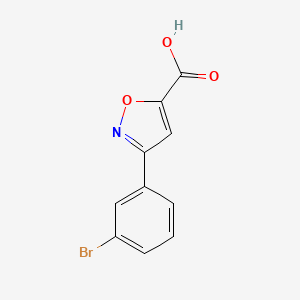
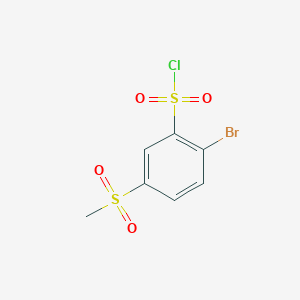
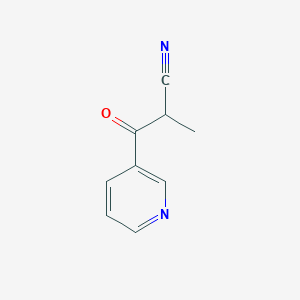
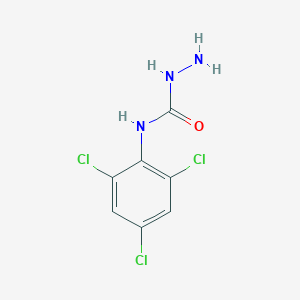
![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)
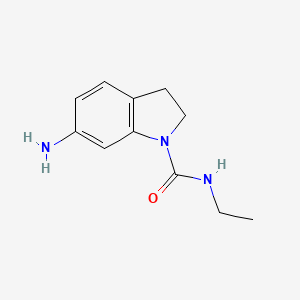
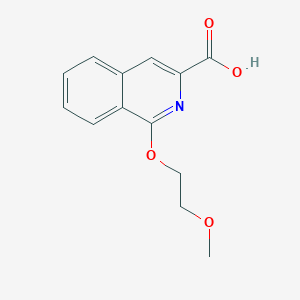
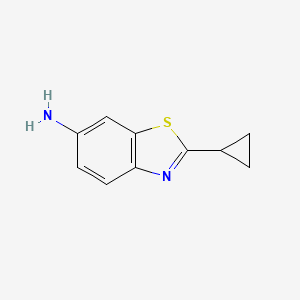
![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)
